An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-1H-indazole-6-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-1H-indazole-6-carboxylic acid
Executive Summary
5-bromo-1H-indazole-6-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Its rigid indazole core, combined with the strategic placement of a bromine atom and a carboxylic acid group, offers a versatile scaffold for the synthesis of novel therapeutic agents. The bromine atom provides a reactive handle for cross-coupling reactions, enabling diverse structural modifications, while the carboxylic acid group serves as a key site for derivatization to modulate physicochemical properties and target interactions. This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the implications of these properties for its application in drug discovery.
Molecular and Structural Profile
The foundational step in understanding any chemical entity is to define its structure and fundamental molecular properties. 5-bromo-1H-indazole-6-carboxylic acid is a substituted indazole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules.[1]
Table 1: Core Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1227270-14-5 | [2] |
| Molecular Formula | C₈H₅BrN₂O₂ | [2][3] |
| Molecular Weight | 241.04 g/mol | [2][4] |
| Canonical SMILES | C1=C(C2=C(C=C1C(=O)O)NN=C2)Br |
| InChI Key | Not Publicly Available | |
Caption: Structure of 5-bromo-1H-indazole-6-carboxylic acid.
Core Physicochemical Characteristics
The utility of a chemical scaffold in drug development is fundamentally governed by its physicochemical properties. These parameters influence everything from synthetic feasibility to pharmacokinetic profiles.
Table 2: Summary of Physicochemical Properties
| Parameter | Value / Expected Range | Significance in Drug Discovery |
|---|---|---|
| Appearance | White to off-white solid (Expected) | Basic quality control, handling. |
| Melting Point | Not publicly documented. Expected >200 °C. | Indicator of purity and lattice stability. |
| pKa₁ (Carboxylic Acid) | ~3.5 - 4.5 (Predicted) | Determines ionization state, solubility at physiological pH. |
| pKa₂ (Indazole N-H) | ~11 - 12 (Predicted) | Influences hydrogen bonding potential and metabolic stability. |
| Aqueous Solubility | Poorly soluble (Predicted) | Affects bioavailability and formulation strategies. |
| LogP | 2.0 - 3.0 (Predicted) | Measures lipophilicity; critical for membrane permeability and ADME properties. |
| Stability | Stable under normal conditions.[3] | Determines shelf-life and compatibility in formulations. |
In-Depth Analysis and Experimental Determination
This section provides both an expert interpretation of the key physicochemical properties and validated protocols for their experimental determination.
Solubility
Expertise & Experience: The molecular structure suggests limited aqueous solubility. The planar, aromatic indazole ring and the lipophilic bromine atom contribute to poor solvation in water. While the carboxylic acid and N-H groups can act as hydrogen bond donors and acceptors, their influence is likely insufficient to overcome the hydrophobic character of the core structure. Determining solubility is paramount, as it is often the rate-limiting factor for the absorption of orally administered drugs.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method (OECD 105)
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Preparation: Add an excess amount of 5-bromo-1H-indazole-6-carboxylic acid (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
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Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The extended time allows the dissolution process to reach a true thermodynamic steady state.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent (e.g., methanol or acetonitrile) and analyze the concentration using a validated HPLC-UV method against a standard curve.
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Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.
Caption: Workflow for Thermodynamic Solubility Determination.
Acidity (pKa)
Expertise & Experience: This molecule is amphiprotic, possessing both an acidic and a basic site. The carboxylic acid is the primary acidic center, with an expected pKa in the range of aromatic carboxylic acids (~4). The indazole ring contains a pyrrolic N-H proton which is significantly less acidic, with a predicted pKa around 11-12.[5] Knowing these pKa values is critical for predicting the compound's charge state at physiological pH (7.4), which dictates its interaction with biological targets and its absorption/distribution profile. At pH 7.4, the carboxylic acid will be fully deprotonated (negatively charged), while the N-H group will remain protonated (neutral).
Experimental Protocol: pKa Determination via Potentiometric Titration
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Sample Preparation: Dissolve a precise amount of the compound in a suitable co-solvent system (e.g., water/methanol) to achieve a concentration of approximately 1-5 mM.
-
Titration Setup: Use an automated titrator equipped with a calibrated pH electrode. The system should be standardized with at least three pH buffers (e.g., 4.0, 7.0, 10.0).
-
Acidic pKa: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). The titrator will add small, precise volumes of titrant and record the pH after each addition.
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Basic pKa: Titrate a separate sample (or back-titrate the first) with a standardized strong acid (e.g., 0.1 M HCl).
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Data Analysis: The pKa value is determined from the titration curve as the pH at which half of the acidic or basic group has been neutralized. This corresponds to the midpoint of the steepest portion of the curve. Software is used to calculate the first derivative of the curve to precisely identify this inflection point.
Stability
Expertise & Experience: Based on data for structurally related compounds, 5-bromo-1H-indazole-6-carboxylic acid is expected to be stable under standard laboratory conditions (ambient temperature, protected from light).[3] However, its stability in solution, particularly at different pH values, is crucial for its use in biological assays and for formulation development. Incompatibilities may arise with strong oxidizing agents and strong bases.[3] Forced degradation studies are essential to identify potential degradation pathways.
Experimental Protocol: Solution Stability Assessment via HPLC
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in a suitable organic solvent like DMSO.
-
Test Conditions: Dilute the stock solution to a final concentration (e.g., 10 µM) in various aqueous buffers (e.g., pH 2.0, 7.4, and 9.0).
-
Incubation: Incubate the solutions at relevant temperatures (e.g., room temperature and 37 °C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution. Quench any degradation by adding an equal volume of cold acetonitrile.
-
Quantification: Analyze the samples by a stability-indicating HPLC method. The percentage of the compound remaining is calculated by comparing the peak area at each time point to the peak area at time zero. The appearance of new peaks would indicate degradation products.
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While specific spectra for this isomer are not widely published, a profile can be predicted based on its structural motifs and data from related isomers.
-
¹H NMR: The spectrum in DMSO-d₆ is expected to show three distinct signals in the aromatic region: two protons on the benzene ring (positions 4 and 7) and one on the pyrazole ring (position 3). The carboxylic acid proton will appear as a very broad singlet far downfield (>12 ppm), and the indazole N-H proton will also be a broad singlet, typically between 11 and 14 ppm. For comparison, the related 5-bromo-1H-indazole-3-carboxylic acid shows signals at 13.95 (s, 1H), 8.21 (d, 1H), 7.65 (d, 1H), and 7.56 (dd, 1H) ppm in DMSO-d₆.[6]
-
Mass Spectrometry (MS): The key diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will exhibit two peaks of nearly equal intensity at m/z 240 and 242, corresponding to [M+H]⁺.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad absorption from ~2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong C=O stretch will appear around 1700 cm⁻¹, and the N-H stretch will be visible around 3300-3400 cm⁻¹.
Reactivity and Applications in Drug Discovery
Synthetic Utility: The true value of 5-bromo-1H-indazole-6-carboxylic acid lies in its synthetic versatility. It is a building block designed for derivatization.[7]
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Carboxylic Acid Derivatization: The -COOH group is readily converted into esters, amides, or alcohols, allowing for fine-tuning of solubility, lipophilicity, and interactions with biological targets. Amide coupling is a common strategy to explore the chemical space around this position.[8]
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Aryl Bromide Chemistry: The bromine atom at the 5-position is a powerful synthetic handle. It is ideally positioned for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, fundamentally altering the molecule's shape and properties.
Caption: Synthetic utility of the scaffold in drug discovery.
Applications: Indazole derivatives are key components in many developmental drugs, especially in oncology as kinase inhibitors.[9] The rigid bicyclic core acts as an excellent scaffold to position substituents in precise orientations for binding within the ATP pocket of kinases. The strategic placement of the bromo and carboxylic acid groups on this particular isomer makes it a high-value intermediate for building libraries of compounds for high-throughput screening and lead optimization.[1]
Conclusion
5-bromo-1H-indazole-6-carboxylic acid is more than a simple chemical; it is a carefully designed tool for the modern medicinal chemist. Its physicochemical properties, while challenging in terms of solubility, are well-suited for a synthetic intermediate. Its dual functional handles—the versatile carboxylic acid and the reactive aryl bromide—provide a robust platform for generating molecular diversity. A thorough understanding and experimental validation of the properties outlined in this guide are essential first steps for any research program seeking to leverage this powerful scaffold in the development of next-generation therapeutics.
References
-
Stancalls. (n.d.). 5-bromo-1H-indazole-6-carboxylic acid, min 97%. Retrieved from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Thieme. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Retrieved from [Link]
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